molecular formula C15H30BrN3O2 B12432162 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

Cat. No.: B12432162
M. Wt: 372.37 g/mol
InChI Key: CXPUAJQIKBLGIR-KTSBLNPMSA-N
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Description

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a piperazine ring, and a deuterated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Acylation: The piperazine ring is acylated using 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of deuterated reagents in bulk quantities is essential for maintaining the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of deuterated compounds for use in NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction with biological systems, potentially leading to altered pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide lies in its deuterated structure, which imparts distinct properties such as increased metabolic stability and altered interaction with biological systems compared to non-deuterated analogs.

Properties

Molecular Formula

C15H30BrN3O2

Molecular Weight

372.37 g/mol

IUPAC Name

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2;

InChI Key

CXPUAJQIKBLGIR-KTSBLNPMSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)CCCCCN)([2H])[2H])([2H])[2H])C(=O)CC(C)C)([2H])[2H])[2H].Br

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br

Origin of Product

United States

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